Cas no 2138810-05-4 (Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)-)

Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)-, is a specialized organic compound featuring a furanylidene moiety integrated with a butanoic acid backbone. Its unique structure, combining a cyclic ether and a carboxylic acid functional group, makes it valuable in synthetic chemistry, particularly for applications requiring controlled reactivity and stability. The dihydrofuran ring enhances steric and electronic properties, influencing its behavior in reactions such as nucleophilic additions or cyclizations. This compound is often utilized as an intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals. Its defined molecular architecture ensures consistent performance in complex synthetic pathways, offering researchers precise control over reaction outcomes.
Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)- structure
2138810-05-4 structure
Product name:Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)-
CAS No:2138810-05-4
MF:C10H16O3
MW:184.232243537903
CID:5261298

Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)-
    • Inchi: 1S/C10H16O3/c1-4-7(9(11)12)8-5-13-6-10(8,2)3/h4-6H2,1-3H3,(H,11,12)
    • InChI Key: QXPCRWIXTQLZPW-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(=C1C(C)(C)COC1)CC

Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-391170-0.1g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
0.1g
$1819.0 2025-03-16
Enamine
EN300-391170-0.5g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
0.5g
$1984.0 2025-03-16
Enamine
EN300-391170-5.0g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
5.0g
$5995.0 2025-03-16
Enamine
EN300-391170-10.0g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
10.0g
$8889.0 2025-03-16
Enamine
EN300-391170-0.05g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
0.05g
$1737.0 2025-03-16
Enamine
EN300-391170-1.0g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
1.0g
$2068.0 2025-03-16
Enamine
EN300-391170-0.25g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
0.25g
$1902.0 2025-03-16
Enamine
EN300-391170-2.5g
2-[(3E)-4,4-dimethyloxolan-3-ylidene]butanoic acid
2138810-05-4 95.0%
2.5g
$4052.0 2025-03-16

Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)- Related Literature

Additional information on Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene)-

Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) (CAS No. 2138810-05-4): A Comprehensive Overview

Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) (CAS No. 2138810-05-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential applications in various areas, including drug development and materials science.

The chemical structure of Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) is defined by its butanoic acid backbone and a dihydro-4,4-dimethyl-3(2H)-furan moiety. This combination imparts unique physical and chemical properties that make it an intriguing subject for scientific investigation. The compound's molecular formula is C10H16O2, and its molecular weight is approximately 176.23 g/mol.

In recent years, the study of Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) has been driven by its potential as a building block for the synthesis of more complex molecules. Researchers have explored its reactivity in various chemical reactions, including nucleophilic additions and condensations. These studies have revealed that the compound can serve as a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.

The biological activity of Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) has also been a focus of recent research. Preliminary studies suggest that the compound may exhibit anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of developing new therapeutic agents for conditions such as chronic inflammation and oxidative stress-related diseases.

In the pharmaceutical industry, the potential applications of Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) are being explored through various preclinical studies. These studies aim to evaluate the compound's safety and efficacy in animal models. Early results have shown promising outcomes, with the compound demonstrating low toxicity and good pharmacokinetic properties.

Beyond its pharmaceutical applications, Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) has also found use in materials science. Its unique chemical structure makes it suitable for the synthesis of polymers with specific properties, such as enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as coatings, adhesives, and composite materials.

The synthesis of Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include the condensation of butanoic acid with appropriate furan derivatives under catalytic conditions. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for sustainable chemical production.

The characterization of Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) is typically performed using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the compound's molecular structure and purity, which is crucial for both research and industrial applications.

In conclusion, Butanoic acid, 2-(dihydro-4,4-dimethyl-3(2H)-furanylidene) (CAS No. 2138810-05-4) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is poised to play an increasingly important role in advancing our understanding of organic chemistry and its practical implications.

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